![molecular formula C12H10FNS B1272913 4-[(4-Fluorophenyl)sulfanyl]aniline CAS No. 24900-69-4](/img/structure/B1272913.png)

4-[(4-Fluorophenyl)sulfanyl]aniline

Descripción general

Descripción

4-[(4-Fluorophenyl)sulfanyl]aniline, also known as 4-FSA, is an organic compound that is widely used in the synthesis of various chemical compounds and materials. It is a white crystalline solid with a slightly bitter taste and a melting point of 128-129°C. 4-FSA is used in the synthesis of pharmaceuticals, dyes, and other materials. It is also used as a reagent in chemical reactions, such as the synthesis of aryl sulfides and sulfoxides.

Aplicaciones Científicas De Investigación

Electropolymerization and Infrared Emissivity

4-[(4-Fluorophenyl)sulfanyl]aniline has been used in the synthesis of novel binary copolymer films with significant applications in electro-emissive devices (EEDs). These copolymers, such as aniline/o-fluoro-aniline (PFANI), demonstrate high infrared (IR) emissivity modulation capabilities. The PFANI film, in particular, shows great potential for applications in IR thermal control and dynamic visible light and IR camouflage (Wang et al., 2020).

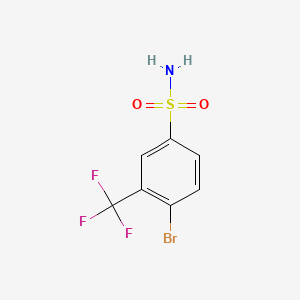

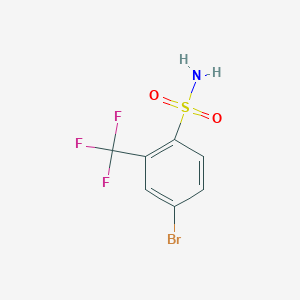

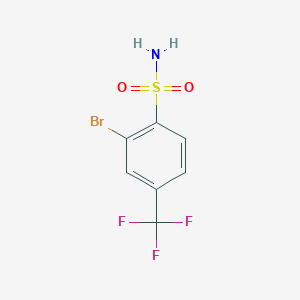

Oxidative Fluorination

In the realm of chemical synthesis, oxidative nucleophilic fluorination of N-arylsulfonamides has been explored, highlighting the role of this compound derivatives. This methodology has been adapted for radiofluorination, offering potential advancements in the synthesis of fluorine-containing pharmaceuticals and bioactive molecules (Buckingham et al., 2015).

Antimicrobial Activity

Research into eperezolid-like molecules, where this compound derivatives play a crucial role, has shown promising anti-Mycobacterium smegmatis activity. This indicates potential applications in developing new antimicrobial agents (Yolal et al., 2012).

Corrosion Inhibition

The compound (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, a derivative of this compound, has shown efficiency as a corrosion inhibitor for mild steel in acidic environments. This highlights its potential in materials science and engineering applications (Daoud et al., 2014).

Sulfonation and Copolymerization Studies

Sulfonation and copolymerization studies involving aniline and its derivatives, including this compound, have led to the development of materials with unique electrochemical properties. These studies contribute to advancements in polymer chemistry and materials science (Wen et al., 2001).

Safety and Hazards

The safety information available indicates that 4-[(4-Fluorophenyl)sulfanyl]aniline may be harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

4-(4-fluorophenyl)sulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNS/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYUNEQJZJOMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379191 | |

| Record name | 4-[(4-Fluorophenyl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24900-69-4 | |

| Record name | 4-[(4-Fluorophenyl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

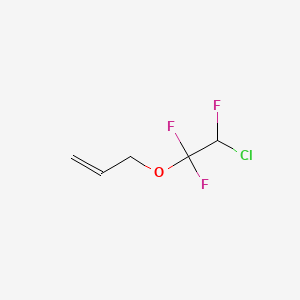

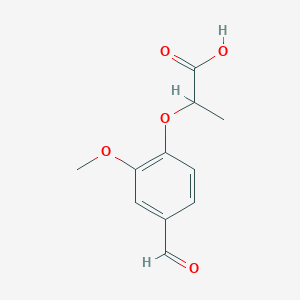

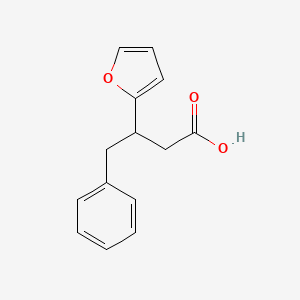

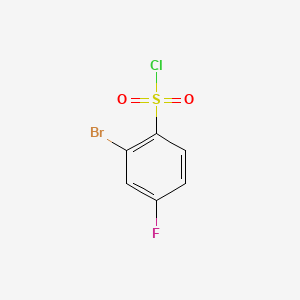

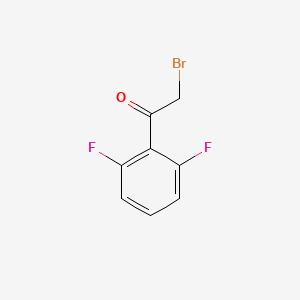

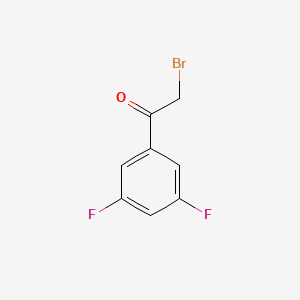

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Aminophenyl)sulfanyl]propanenitrile](/img/structure/B1272835.png)

![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/structure/B1272836.png)